2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-7-6-8-14(2)18(13)16(19)12-11-15-9-4-5-10-17(15)20-3/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDQCPHGCIOWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644328 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-81-9 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2’,6’-dimethylacetophenone with 2-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s structural features allow it to interact with hydrophobic pockets in target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

- CAS No.: 898792-80-8

- Molecular Formula : C₁₉H₂₂O

- Molecular Weight : 266.38 g/mol .

Structural Features: The compound features a propiophenone backbone with methyl groups at the 2' and 6' positions of the ketone-bearing aromatic ring and a 2-thiomethylphenyl substituent at the 3-position. The thiomethyl (–SCH₃) group introduces sulfur-based electronic and steric effects, while the methyl groups enhance hydrophobicity .

Physical Properties: Limited data are available; however, its structural analogs (e.g., propiophenone) exhibit boiling points ~214–218°C and low water solubility .

Comparison with Similar Propiophenone Derivatives

Phloretin (2',4',6'-Trihydroxy-3-(4-hydroxyphenyl)propiophenone)

Structural Differences :

Phloretin replaces methyl and thiomethyl groups with hydroxyl (–OH) substituents at the 2', 4', 6', and 4-positions. This increases polarity and hydrogen-bonding capacity.

Functional Contrasts :

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Structural Differences :

Chlorine atoms at the 2' and 5' positions replace methyl groups, introducing electron-withdrawing effects and increased steric hindrance.

Functional Contrasts :

- Reactivity: Chlorine substituents may reduce catalytic hydrogenation efficiency compared to methyl groups, as seen in sterically hindered propiophenones (e.g., 11% amine yield in Au/TiO₂-catalyzed reactions) .

- Applications : Likely serves as a pharmaceutical intermediate, leveraging chlorine’s metabolic stability .

2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone

- CAS No.: Not explicitly listed (referred to as "2'-carboethoxy" derivative) .

- Molecular Formula : C₂₀H₂₀O₃S (estimated).

Structural Differences :

A carboethoxy (–COOEt) group at the 2' position replaces methyl, enhancing solubility in polar aprotic solvents.

Functional Contrasts :

Propiophenone (1-Phenyl-1-propanone)

Structural Differences :

Lacks substituents on both aromatic rings, making it the simplest analog.

Functional Contrasts :

- Reactivity : Unhindered structure allows higher catalytic hydrogenation yields (e.g., 20% conversion in Au/TiO₂ systems) compared to substituted derivatives .

- Applications : Widely used as a solvent, fragrance component, and hydrogenation substrate .

Comparative Data Table

Key Research Findings

- Steric Effects: Methyl and chloro substituents reduce catalytic hydrogenation efficiency compared to unsubstituted propiophenone (e.g., 11% vs. 20% conversion) .

- Biological Activity : Hydroxyl groups in phloretin enable anticancer activity, absent in thiomethyl/methyl analogs .

- Coordination Chemistry : The thiomethyl group in the target compound facilitates metal-ligand interactions, as seen in Ru complexes .

Biological Activity

2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

Chemical Structure

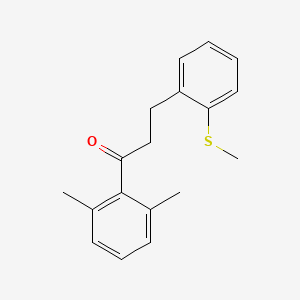

The chemical structure of this compound can be represented as follows:

This compound features a propiophenone backbone with a thiomethyl group and two methyl substituents on the aromatic ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating selective toxicity that could be harnessed for therapeutic purposes.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The presence of the thiomethyl group may allow the compound to interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.

- Modulation of Signaling Pathways : It may influence key signaling pathways related to inflammation and cell proliferation, although specific targets remain to be identified.

Antimicrobial Activity

A study conducted by Chérine Sifri et al. (2023) demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using an in vitro model. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with varying concentrations of the compound.

| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 50 | 70 | 65 |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that the compound exhibited selective cytotoxicity. For instance, it showed a higher cytotoxic effect on breast cancer cells compared to normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| Normal Fibroblasts | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.